molecular formula C11HF7O B1316262 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde CAS No. 52158-48-2

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde

Cat. No. B1316262
CAS RN: 52158-48-2
M. Wt: 282.11 g/mol
InChI Key: LHTKGSQFEZEHPT-UHFFFAOYSA-N
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Description

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a chemical compound with the molecular formula C11HF7O . It is used as a reactant in the synthesis of rare earth metal complexes for the separation of lanthanide metals .


Synthesis Analysis

The synthesis of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde involves several steps. One method involves the pyrolysis of the ester 1,3,4,5,6,7,8-heptafluoro-2-naphthyl propynoate at 550 °C/0.01 mmHg . Another method involves the conversion of 2,3,4,5,6-Pentafluorobenzyl methyl sulphoxide into 1,3,4,5,6,7,8-heptafluoro-2-naphthylmethyl methyl sulphoxide .


Molecular Structure Analysis

The molecular structure of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is characterized by the presence of a naphthalene ring with seven fluorine atoms and an aldehyde group . The molecular weight of this compound is 282.11400 .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde are quite complex. For instance, the pyrolysis of 1,3,4,5,6,7,8-heptafluoro-2-naphthyl propynoate results in decarbonylation reactions . Another reaction involves the isomerisation of pentafluorophenyl and 1,3,4,5,6,7,8-heptafluoro-2-naphthyl prop-2-ynyl sulphides .

Scientific Research Applications

Supramolecular Chemistry and Molecular Recognition

Naphthaldehyde derivatives have been recognized for their excellent functionality as fluorescent chemosensors. For example, 2-hydroxy-1-naphthaldehyde serves as a versatile building block in the development of sensors for detecting various cations and anions due to its ability to act as both a hydrogen bond donor and acceptor. This property has led to the creation of sensors capable of detecting a wide range of substances, from metal ions to toxic species and nerve agents, utilizing various fluorometric and mechanistic pathways (Das & Goswami, 2017).

Antiprotozoal and Antimicrobial Activity

Research on naphthalene derivatives from natural sources, such as Diospyros assimilis, has unveiled their potential in antiprotozoal and cytotoxic applications. These compounds, including 2-naphthaldehydes, have shown moderate inhibitory effects against protozoan parasites and displayed selectivity towards various bacterial strains, highlighting their therapeutic potential (Ganapaty et al., 2006).

Material Science and Nanotechnology

In material science, naphthaldehyde derivatives are integral to synthesizing Schiff base molecules, which are crucial for forming complexes with metal ions. Such complexes are extensively studied for their applications in catalysis, material synthesis, and photochemistry. For instance, bis(2-hydroxy-1-naphthalenehydrato) metal complexes have been used to generate metal oxide nanoparticles with significant implications in catalysis and other technological applications (Xaba, Moloto, & Moloto, 2016).

Fluorescence Sensing and Monitoring Reactions

Naphthaldehyde compounds with specific functional groups have facilitated the development of fluorescence-based sensors for monitoring chemical reactions. These compounds can undergo changes in fluorescence in response to various stimuli, enabling their use in real-time monitoring of reaction progress, such as aldol reactions. This application is crucial for improving reaction efficiency and understanding mechanistic pathways (Guo & Tanaka, 2009).

Safety And Hazards

The safety and hazards associated with 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde are not well-documented. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

1,3,4,5,6,7,8-heptafluoronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTKGSQFEZEHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565032
Record name 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde

CAS RN

52158-48-2
Record name 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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